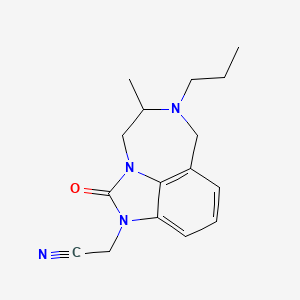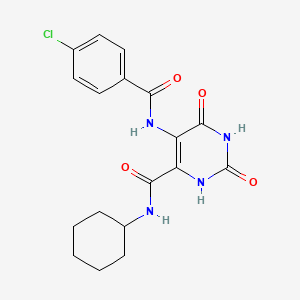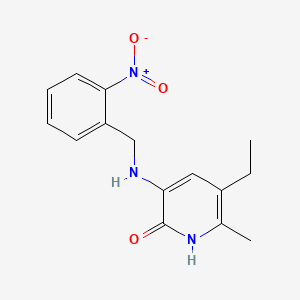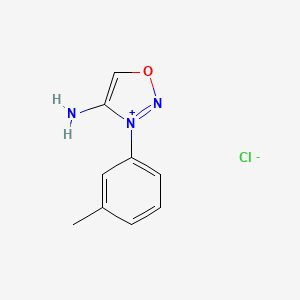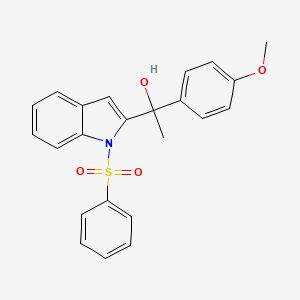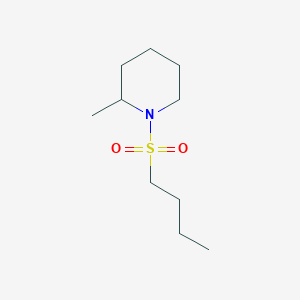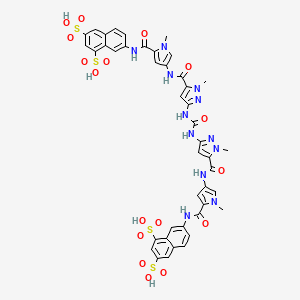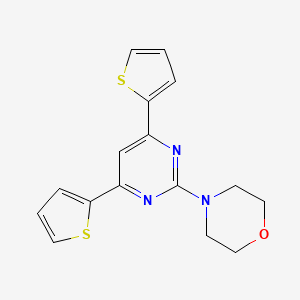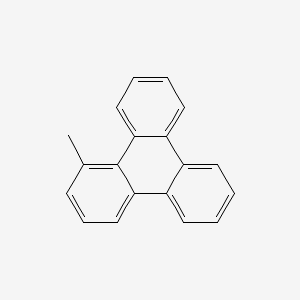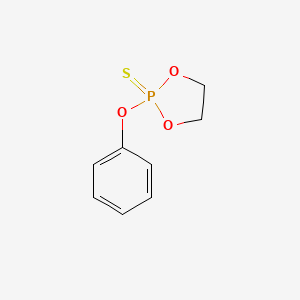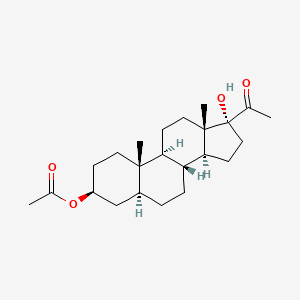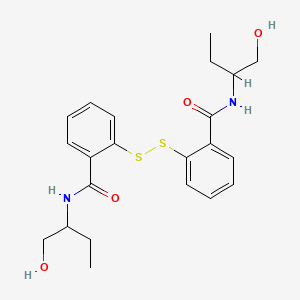
2,2'-Dithiobis(N-(1-hydroxyethylpropyl)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) is a chemical compound known for its unique structure and properties It features a disulfide bond linking two benzamide groups, each substituted with a hydroxyethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) typically involves the reaction of benzamide derivatives with disulfide linkers. One common method is the reaction of N-(1-hydroxyethylpropyl)benzamide with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, allowing the compound to modulate the activity of proteins and enzymes. The hydroxyethylpropyl groups may enhance its solubility and facilitate its interaction with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of hydroxyethylpropyl groups.
2,2’-Dithiobis(benzamide): Lacks the hydroxyethylpropyl substitution, making it less soluble and potentially less reactive.
Uniqueness
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) is unique due to its hydroxyethylpropyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications compared to its analogs.
Propriétés
Numéro CAS |
96835-54-0 |
|---|---|
Formule moléculaire |
C22H28N2O4S2 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
N-(1-hydroxybutan-2-yl)-2-[[2-(1-hydroxybutan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H28N2O4S2/c1-3-15(13-25)23-21(27)17-9-5-7-11-19(17)29-30-20-12-8-6-10-18(20)22(28)24-16(4-2)14-26/h5-12,15-16,25-26H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
YYWTYTCHSRLVJN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


